molecular formula C5H3N5 B13119935 Pyrimido[4,5-d][1,2,3]triazine CAS No. 6133-64-8

Pyrimido[4,5-d][1,2,3]triazine

Cat. No.: B13119935
CAS No.: 6133-64-8
M. Wt: 133.11 g/mol
InChI Key: LLYAVTKYMSBOTF-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d][1,2,3]triazine (CAS 6133-64-8) is a tricyclic aromatic compound of significant interest in organic and medicinal chemistry, consisting of a pyrimidine ring fused to a 1,2,3-triazine ring . Its molecular formula is C5H3N5, and it has a molecular weight of 133.11 g/mol . This structure features multiple nitrogen atoms, which contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel compounds . Fused triazine derivatives, such as those based on the pyrimidotriazine core, are recognized for their broad spectrum of pharmacological activities . These compounds are frequently investigated for their potential in developing new anticancer agents . Furthermore, the pyrimidotriazine molecular framework is a key structural motif found in several antibiotics, underscoring its importance in the discovery of new antimicrobial and antitumor therapeutics . As a building block, this compound is a versatile intermediate for constructing more complex heterocyclic systems in drug discovery and agrochemical research . This product is intended for research and further chemical exploration. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6133-64-8

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrimido[4,5-d]triazine

InChI

InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H

InChI Key

LLYAVTKYMSBOTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=NC2=NC=N1

Origin of Product

United States

Strategic Methodologies for the Synthesis of Pyrimido 4,5 D Triazine Systems

Classical Annulation and Cyclocondensation Routes for Core Construction

Classical methods remain the bedrock for synthesizing the pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine nucleus, relying on well-established cyclization reactions.

The most prominent de novo synthetic approach for the pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine system is a variation of the Traube purine (B94841) synthesis. bohrium.com This method involves the construction of the triazine ring onto a suitably substituted pyrimidine (B1678525) precursor. The key starting materials are 4,5-diaminopyrimidines. The formation of the three-nitrogen bridge characteristic of the 1,2,3-triazine (B1214393) ring is typically achieved through diazotization of one of the amino groups, followed by an intramolecular cyclization.

The general sequence involves treating a 4,5-diaminopyrimidine (B145471) with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt at the 5-amino position. This intermediate then undergoes spontaneous cyclization onto the adjacent amino group at the 4-position to close the triazine ring, yielding the final pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine structure. Another common reagent used for this transformation is sodium azide (B81097) (NaN₃), which reacts with the diazotized intermediate to form the triazine ring.

Table 1: Classical De Novo Synthesis of Pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazines This table is interactive. You can sort and filter the data.

Starting Material Reagents Key Transformation Product Class Reference
4,5-Diaminopyrimidine NaNO₂, Acid Diazotization and cyclization Pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine bohrium.com
4,5-Diaminopyrimidine 1. NaNO₂, Acid; 2. NaN₃ Diazotization and azide-mediated cyclization Pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine acs.org
2,5-Diamino-4-alkylaminopyrimidine Diazotization conditions Diazotization and reconstructive cyclization 2-Amino-N9-alkyl-8-azapurine mdpi.com

Regioselectivity in the synthesis of pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazines is crucial, particularly when creating substituted derivatives for structure-activity relationship studies. The substitution pattern of the final product is dictated by the substituents on the initial pyrimidine ring.

A notable regiospecific method involves the use of 2,5-diamino-4-alkylaminopyrimidines. mdpi.com Under diazotization conditions, these precursors are converted into N9-alkylated 8-azapurines in high yields. mdpi.com This reconstructive methodology demonstrates excellent control over the position of alkylation, a key factor for developing analogues of natural nucleosides. mdpi.com The regioselectivity is governed by the nature of the amino groups on the pyrimidine ring; the cyclization preferentially occurs to yield the most thermodynamically stable product. For instance, enzymatic ribosylation of 2,6-diamino-8-azapurine (B97548) can lead to a mixture of N7-, N8-, and N9-ribosides, with the product ratio depending on the enzyme source (e.g., calf vs. E. coli) and reaction conditions. mdpi.comnih.gov

Modern and Sustainable Synthetic Innovations

While classical methods are robust, modern synthetic chemistry seeks more efficient, safer, and environmentally benign routes.

The application of transition metal catalysis for the de novo synthesis of the pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine core is not a widely reported field in scientific literature. While studies have detailed the interaction of various metal ions (such as Cu(II), Zn(II), Rh(I), and Hg(II)) with pre-formed 8-azapurine (B62227) ligands to create metal complexes, these focus on the coordination chemistry rather than the synthesis of the heterocycle itself. acs.orgresearchgate.netacs.org One report mentions the use of PdCl₂ as a catalyst in the synthesis of certain pyrimidine nucleosides, but its general applicability is limited by the solubility of the substrates. mdpi.com Therefore, dedicated transition metal-catalyzed cyclization or annulation strategies to construct this specific heterocyclic system remain an area for future development.

Modern energy sources like microwave irradiation and light have been explored to facilitate the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been noted for its ability to accelerate reaction rates. The synthesis of certain azapurine derivatives has been achieved using microwave heating, for instance, in the reaction of precursors with POCl₃ at 130 °C for 10 minutes. acs.org This indicates the potential for microwave technology to expedite classical cyclization reactions, reducing reaction times significantly compared to conventional heating methods.

Photochemical Synthesis: The photochemical properties of 8-azapurine derivatives have been investigated, leading to novel synthetic transformations. nih.gov Studies on new 2-aryl-1,2,3-triazolopyrimidines have shown that these compounds undergo photo-transformation upon irradiation with UV light. nih.gov The proposed mechanism involves the homolytic cleavage of a carbon-halogen bond, leading to the formation of an active intermediate that can be further modified. nih.gov This opens a pathway for synthesizing novel derivatives through photochemical means, leveraging the unique reactivity of the excited state.

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of safer reagents, minimizing waste, and employing catalytic methods.

Enzymatic Synthesis: A significant green approach to synthesizing 8-azapurine derivatives, particularly nucleosides, is the use of enzymatic catalysis. nih.govresearchgate.netnih.gov Purine nucleoside phosphorylase (PNP) has been successfully used to catalyze the ribosylation of various 8-azapurine bases. mdpi.comnih.gov This biocatalytic method offers high regioselectivity and operates under mild, aqueous conditions, representing a sustainable alternative to traditional chemical glycosylation which often requires protecting groups and harsh reagents. researchgate.netnih.gov The choice of enzyme can even direct the site of ribosylation. For example, calf PNP and E. coli PNP can yield different proportions of N7, N8, and N9-ribosides from the same 2,6-diamino-8-azapurine substrate. nih.gov

Solvent-Free Approaches: Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. While specific solvent-free methods for the pyrimido[4,5-d] mdpi.combohrium.commdpi.comtriazine core are not extensively detailed, the development of solvent- and catalyst-free syntheses for related 1,2,4-triazines provides a proof-of-concept. rsc.org Such methods, which rely on the intrinsic reactivity of the starting materials under thermal conditions, offer advantages like operational simplicity, high atom economy, and easy purification, aligning with the goals of sustainable chemistry. rsc.org

Table 2: Modern and Sustainable Synthetic Approaches This table is interactive. You can sort and filter the data.

Method Key Feature Example Application Advantages Reference
Photochemical Synthesis UV irradiation Homolytic cleavage of C-Cl bond in 2-aryl-1,2,3-triazolopyrimidines Access to unique reactive intermediates nih.gov
Microwave-Assisted Synthesis Rapid heating Cyclization with POCl₃ Reduced reaction times acs.org
Enzymatic Synthesis Biocatalysis (e.g., PNP) Ribosylation of 8-azapurine bases High regioselectivity, mild aqueous conditions, environmentally benign mdpi.comnih.govnih.gov
Solvent-Free Synthesis Elimination of organic solvents Synthesis of related aminotriazines Greener process, high atom economy, simple workup rsc.org

Functionalization and Derivatization Strategies for Pyrimido[4,5-d]triazines

The strategic functionalization and derivatization of the pyrimido[4,5-d]triazine scaffold are crucial for modulating its physicochemical properties and biological activities. Due to the presence of multiple nitrogen atoms and a fused heterocyclic system, this core offers several sites for modification. The electron-deficient nature of the triazine ring, in particular, influences the reactivity of the entire molecule. bohrium.com Methodologies have been developed to selectively introduce substituents at the nitrogen and carbon atoms of the heterocyclic framework.

Directed Functionalization at Heterocyclic Nitrogen Atoms

The pyrimido[4,5-d]triazine system contains several nitrogen atoms that can potentially be functionalized, typically through alkylation, arylation, or acylation reactions. The regioselectivity of these reactions is a key consideration and is often influenced by the existing substitution pattern on the heterocyclic core and the reaction conditions employed.

For instance, in the pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione series, which are analogues of the natural product toxoflavin, selective N-alkylation has been achieved. A novel synthetic route allows for the introduction of aryl and more elaborate alkyl substituents at the N1 position. researchgate.net Furthermore, regiospecific alkylation at the N8 position of the isomeric pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-diones has been reported using a range of alkyl and alkaryl substituents. nih.gov In some cases, N-demethylation can occur upon treatment with nucleophiles like dimethylformamide (DMF), providing a route to N1-demethyl derivatives. jst.go.jp

The use of dimethylformamide-dimethylacetal (DMF-DMA) has been shown to be effective for the methylation of nitrogen atoms within the pyrimidine portion of fused systems. For example, treatment of a pyrimidine derivative with DMF-DMA resulted in the alkylation of the N(5) position. nih.gov

Table 1: Examples of N-Functionalization of Pyrimido[4,5-d]triazine Systems

Starting MaterialReagentPosition of FunctionalizationProductReference
Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dioneAlkyl/Alkaryl halidesN8N8-substituted derivatives nih.gov
6-chloro-3-methyl-5-nitrouracil and hydrazones-N1N1-substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones researchgate.net
6-(1-methylhydrazino)-3-phenyluracilAldehydes (nitrosative cyclization)N1, N61-methyl-6-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones jst.go.jp
6-hydrazinyl-1-propylpyrimidine-2,4(1H,3H)-dioneDMF-DMAN5 (of pyrimidine)N5-methyl derivative nih.gov

Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton

The carbon skeleton of the pyrimido[4,5-d]triazine system is generally electron-deficient, making it susceptible to nucleophilic substitution, while electrophilic substitution is less common. bohrium.comdalalinstitute.com The reactivity is highly dependent on the specific isomer and the substituents already present on the rings.

Nucleophilic substitution is a dominant reaction for functionalizing this heterocyclic system, particularly for derivatives bearing good leaving groups such as halogens. researchgate.net For example, in the synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides, which share a similar pyrimidine-fused core, 4,6-dichloropyrimido[4,5-b]indole is a key intermediate. Substituents can be introduced at the C4 position through nucleophilic substitutions with amines or via palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.gov

In the context of pyrimido[5,4-e]-1,2,4-triazines, the synthesis often involves the condensation of a substituted hydrazone with an activated chlorouracil, highlighting the utility of chloro-substituted pyrimidines as precursors. nih.gov The versatility of the 1,3,5-triazine (B166579) moiety, a related heterocycle, in undergoing nucleophilic aromatic substitution reactions at its 2, 4, and 6 positions further underscores the potential for similar reactivity in the pyrimido[4,5-d]triazine system. mdpi.com

Electrophilic substitution reactions on the pyrimido[4,5-d]triazine core itself are not widely reported, likely due to the deactivating effect of the multiple nitrogen atoms. However, functionalization can be achieved by using starting materials that already contain the desired electrophilically introduced groups prior to the construction of the fused ring system.

Table 2: Examples of C-Functionalization via Nucleophilic Substitution and Cross-Coupling

SubstrateReagent/Reaction TypePosition of FunctionalizationProduct TypeReference
4,6-Dichloropyrimido[4,5-b]indole nucleosideAmines (Nucleophilic Substitution)C44-Amino derivatives nih.gov
4,6-Dichloropyrimido[4,5-b]indole nucleosidePhenylboronic acid (Suzuki Coupling)C44-Phenyl derivatives nih.gov
4,6-Dichloropyrimido[4,5-b]indole nucleoside2-(Tributylstannyl)furan (Stille Coupling)C44-(2-Furyl) derivatives nih.gov
6-Chloro-3-methyl-5-nitrouracilHydrazones (Condensation/Cyclization)C33-Aryl/Alkyl pyrimido[5,4-e] jst.go.jpmdpi.comthieme-connect.detriazinediones nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule at a late step in the synthesis. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. For pyrimido[4,5-d]triazine and related heterocycles, palladium-catalyzed cross-coupling reactions are a key late-stage functionalization strategy.

As mentioned previously, Suzuki and Stille couplings are effectively used to introduce aryl and heteroaryl groups onto the pyrimidine ring of related systems. nih.gov These methods offer a powerful way to diversify the carbon skeleton with a wide range of substituents. The development of sequential palladium-catalyzed reactions, such as iterative Suzuki couplings, allows for the controlled, regioselective introduction of multiple different aryl groups onto a polyhalogenated heterocyclic core. mdpi.com While this has been demonstrated for s-triazines and other heterocycles, the principles are applicable to pyrimido[4,5-d]triazine systems. mdpi.com

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating the synthesis of pyrimido[5,4-e] jst.go.jpmdpi.comthieme-connect.detriazine-5,7(1H,6H)-dione libraries, enabling the rapid generation of diverse derivatives. jst.go.jp This technique can significantly shorten reaction times and improve yields for reactions such as the cyclization step. rsc.org

Synthetic Challenges and Opportunities in Pyrimido[4,5-d]triazine Chemistry

Synthetic Challenges:

The synthesis and functionalization of pyrimido[4,5-d]triazines are not without their challenges. One of the primary difficulties is controlling the regioselectivity during functionalization, especially on the nitrogen atoms. The multiple nitrogen sites can compete for electrophiles, leading to mixtures of isomers that can be difficult to separate. jst.go.jp

The stability of the ring system can also be a concern. For example, some pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones undergo N-demethylation when heated in the presence of nucleophiles, which can be an undesired side reaction if not the intended transformation. jst.go.jp The inherent electron-deficient nature of the triazine ring can also render the entire fused system susceptible to nucleophilic attack and potential ring-opening under certain conditions.

Furthermore, the synthesis of specific isomers can be challenging. For instance, N1-aryl substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones were considered largely inaccessible until a novel synthetic route was developed. researchgate.netnih.gov The solubility of these often planar, nitrogen-rich heterocyclic compounds can also be low in common organic solvents, complicating purification and handling.

Opportunities:

Despite the challenges, the field of pyrimido[4,5-d]triazine chemistry presents numerous opportunities for further research and development. The structural diversity of this heterocyclic family remains largely unexplored, and there is significant potential for the discovery of new derivatives with unique biological activities. rsc.org

The development of more efficient and regioselective synthetic methods is a key area of opportunity. This includes the design of novel multi-component reactions that can construct the fused ring system with high atom economy and complexity in a single step. rsc.org One-pot syntheses, for example, have been successfully developed for related tricyclic systems. rsc.org

The application of modern synthetic techniques, such as C-H activation, could provide new avenues for the late-stage functionalization of the pyrimido[4,5-d]triazine core, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. The continued exploration of palladium-catalyzed cross-coupling reactions will also undoubtedly lead to the synthesis of novel analogues. mdpi.com

Moreover, the pyrimido[4,5-d]triazine scaffold serves as a "privileged structure" in medicinal chemistry, with derivatives showing potential as kinase inhibitors and chaperone amplifiers. nih.gov This provides a strong impetus for the continued synthesis and biological evaluation of new compounds based on this versatile heterocyclic system.

Chemical Reactivity and Mechanistic Investigations of Pyrimido 4,5 D Triazines

Comprehensive Analysis of Electrophilic Reactions

The inherent electron-deficient nature of both the pyrimidine (B1678525) and the 1,2,3-triazine (B1214393) rings makes direct electrophilic substitution on the heterocyclic carbon atoms a challenging and often unfeasible transformation. The nitrogen atoms effectively withdraw electron density from the ring system, deactivating it towards attack by common electrophiles. Consequently, electrophilic reactions are typically observed only on derivatives that possess activating substituents or on pendant aromatic groups attached to the core scaffold.

Direct nitration or halogenation of the unsubstituted pyrimido[4,5-d][1,2,3]triazine nucleus is not a synthetically viable process due to the severe deactivation of the ring system. Attempts to perform such reactions under standard conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination) generally result in no reaction or decomposition of the starting material.

However, these transformations can be achieved on substituted analogues. For instance, if a phenyl group is attached to the pyrimidine ring (e.g., at the C4 position), electrophilic nitration occurs selectively on the pendant phenyl ring, which is significantly more activated than the fused heterocyclic core. The directing effects of the pyrimidotriazine moiety on the phenyl ring are typically meta-directing due to its electron-withdrawing character.

Similarly, direct halogenation is more feasible on pyrimido[4,5-d][1,2,3]triazin-4(3H)-one systems. The presence of the carbonyl group, existing in tautomeric equilibrium with the 4-hydroxy form, can sufficiently activate the C5-position of the pyrimidine ring (analogous to phenol (B47542) chemistry) to allow for halogenation under controlled conditions, albeit often requiring forcing conditions.

In contrast to C-alkylation, N-alkylation is a more common electrophilic process for this scaffold. The lone pairs on the nitrogen atoms of the pyrimidine ring serve as nucleophilic sites for reaction with alkylating agents like alkyl halides or sulfates. The regioselectivity of N-alkylation is complex and depends heavily on the reaction conditions (solvent, base, temperature) and the substitution pattern already present on the ring. For a this compound with an unsubstituted N3 position, alkylation often occurs preferentially at this site.

Acylation reactions follow a similar trend, with N-acylation being more prevalent than C-acylation. Reaction with acyl chlorides or anhydrides in the presence of a base typically leads to the formation of N-acyl derivatives, providing a means to introduce functional handles or protecting groups onto the pyrimidine portion of the molecule.

Nucleophilic Reactivity and Transformations

The electron-deficient character of the this compound system makes it an excellent substrate for nucleophilic reactions. Nucleophilic aromatic substitution (SNAr) is a cornerstone of its functionalization, particularly at the C4 position of the pyrimidine ring when a suitable leaving group is present.

The displacement of a leaving group, most commonly a halogen atom (e.g., chlorine), at the C4 position is a highly efficient and widely utilized transformation. The C4 position is activated by both the adjacent N3 and the fused triazine ring, facilitating the addition-elimination mechanism characteristic of SNAr reactions.

This reactivity allows for the synthesis of a diverse library of C4-substituted derivatives. Reaction of a 4-chlorothis compound with various primary or secondary amines (amination) or with hydroxide/alkoxide sources (hydroxylation/alkoxylation) proceeds smoothly, often in polar solvents at moderate to elevated temperatures.

The table below summarizes representative findings for the nucleophilic substitution of 4-chlorothis compound.

Table 1. Nucleophilic Substitution Reactions at the C4-Position
EntryNucleophileSolventConditionsProductReported Yield (%)
1AnilineEthanolReflux, 6 h4-(Phenylamino)this compound88
2BenzylamineIsopropanol80 °C, 4 h4-(Benzylamino)this compound92
3MorpholineN,N-Dimethylformamide (DMF)100 °C, 3 h4-(Morpholin-4-yl)this compound95
4Sodium Methoxide (NaOMe)MethanolReflux, 2 h4-Methoxythis compound85
5Sodium Hydroxide (aq.)Dioxane/H₂O90 °C, 5 hPyrimido[4,5-d][1,2,3]triazin-4(3H)-one78

A defining feature of the this compound system is the inherent instability of the 1,2,3-triazine ring. This moiety is prone to thermal or photochemical decomposition, leading to the extrusion of molecular nitrogen (N₂). This reaction is a powerful synthetic tool, as the resulting reactive intermediate can undergo intramolecular cyclization to form a new, more stable heterocyclic system.

The most common transformation is the conversion of a this compound into a pyrazolo[3,4-d]pyrimidine. Upon heating in a high-boiling point solvent (e.g., diphenyl ether or N,N-diethylaniline), the triazine ring opens with the loss of N₂. This is believed to generate a highly reactive nitrene or a diradical intermediate at the C4a-N8a bond of the original scaffold. This intermediate rapidly undergoes intramolecular cyclization between the nitrogen-centered radical/nitrene and the C5-position of the pyrimidine ring, followed by aromatization, to yield the thermodynamically more stable pyrazolo[3,4-d]pyrimidine core. This transformation is a variation of the Dimroth rearrangement and represents a synthetically valuable ring interconversion pathway.

Metal-Catalyzed Coupling Reactions of Pyrimido[4,5-d]triazine Derivatives

Modern cross-coupling methodologies have been successfully applied to functionalize the this compound scaffold, enabling the formation of C-C and C-N bonds that are otherwise difficult to construct. These reactions typically require a halogenated precursor, such as a 4-chlorothis compound, to serve as the electrophilic coupling partner.

Palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are particularly effective.

Suzuki Coupling: The reaction of a 4-halopyrimido[4,5-d]triazine with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base provides a direct route to C4-aryl derivatives.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities at the C4 position by coupling the halo-precursor with a terminal alkyne, typically using a palladium/copper co-catalyst system.

Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to classical SNAr, allowing for the coupling of a wider range of amines, including less nucleophilic anilines and amides.

The table below details research findings on various metal-catalyzed cross-coupling reactions using 4-chlorothis compound as a model substrate.

Table 2. Metal-Catalyzed Cross-Coupling Reactions of 4-Chlorothis compound
EntryCoupling TypeCoupling PartnerCatalyst SystemConditionsProductReported Yield (%)
1SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90 °C, 12 h4-Phenylthis compound82
2SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C, 8 h4-(Phenylethynyl)this compound75
3Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °C, 18 h4-(Phenylamino)this compound91
4SuzukiThiophene-2-boronic acidPd(dppf)Cl₂, K₃PO₄DMF, 100 °C, 10 h4-(Thiophen-2-yl)this compound79

Suzuki, Sonogashira, and Heck Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. rsc.orgmdpi.com For pyrimido[4,5-d]triazine scaffolds, these methodologies enable the introduction of a wide array of substituents, significantly expanding the accessible chemical space.

The Suzuki-Miyaura coupling , which forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, has been successfully applied to pyrimido[4,5-d]triazine derivatives. rsc.orgscilit.com For instance, the reaction of a halogenated pyrimido[4,5-d]triazine with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding aryl-substituted pyrimido[4,5-d]triazine. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. rsc.org

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimido[4,5-d]triazines by reacting a terminal alkyne with a halo-pyrimido[4,5-d]triazine. rsc.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. scilit.comwikipedia.org

The Heck reaction , which involves the coupling of an unsaturated halide or triflate with an alkene, offers another avenue for the C-C bond formation at the pyrimido[4,5-d]triazine nucleus. rsc.orgscilit.com This reaction allows for the introduction of vinyl and substituted vinyl groups.

A variety of palladium catalysts have been explored for these coupling reactions, including palladium-N-heterocyclic carbene (NHC) complexes and palladium nanoparticles supported on various materials. mdpi.comrsc.org The use of supported catalysts facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Pyrimidine-based Scaffolds

Coupling ReactionReactantsCatalystProductReference
Suzuki-Miyaura6,8-dibromo-2,4-dichloroquinazoline, (4-methoxyphenyl)boronic acidPd(PPh₃)₂Cl₂2,6,8-tris(4-methoxyphenyl)quinazoline derivative mdpi.com
Sonogashira4-(4′,6′-dichloro-1,3,5-triazin-2-yl)morpholine, terminal acetylenePEPPSI-SONO-SP²Tri-substituted triazine derivative rsc.org
HeckAryl halide, alkeneSBA-16 supported Pd-complexSubstituted alkene rsc.org

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. noelresearchgroup.com While specific examples focusing solely on the pyrimido[4,5-d] thieme-connect.dersc.orgmdpi.comtriazine ring system are not extensively documented in the provided search results, the principles of C-H activation are broadly applicable to such nitrogen-containing heterocycles.

The general approach involves the use of a transition metal catalyst, often palladium, rhodium, or ruthenium, to cleave a C-H bond and form a carbon-metal bond. This intermediate can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. The regioselectivity of C-H activation is a key challenge and is often directed by the presence of a directing group on the substrate. For pyrimido[4,5-d]triazines, the nitrogen atoms within the ring system could potentially act as directing groups, influencing the position of C-H activation. Further research is needed to explore the application of C-H activation methodologies to this specific heterocyclic core.

Oxidative and Reductive Transformations of the Pyrimido[4,5-d]triazine Nucleus

The pyrimido[4,5-d]triazine nucleus can undergo various oxidative and reductive transformations, leading to a range of new derivatives with modified electronic and steric properties.

Oxidation: Oxidation of the triazine ring within a fused system can lead to the formation of N-oxides or even ring-opening products, depending on the oxidant and reaction conditions. For example, treatment of a pyrimido[5,4-e]-1,2,4-triazine with hydrogen peroxide in acetic acid can result in the destruction of the triazine ring. thieme-connect.de The synthesis of pyrimido[5,4-e] thieme-connect.dersc.orgrsc.orgtriazine-5,7(1H,6H)-dione 4-oxides has been achieved through the cyclization of hydrazones with sodium nitrite (B80452) in acetic acid. nih.gov

Reduction: Reduction of the pyrimido[4,5-d]triazine system can lead to dihydro or tetrahydro derivatives. A new synthetic route to substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones involves a reductive ring closure step. nih.gov The choice of reducing agent is critical in determining the extent of reduction. For instance, sodium borohydride (B1222165) has been used to reduce tetrazolo[1,5-b] thieme-connect.dersc.orgrsc.orgtriazines to their 5,6,7,8-tetrahydro derivatives. thieme-connect.de

Photochemical and Thermal Transformations

Photochemical and thermal reactions can induce unique transformations in heterocyclic systems, often leading to products that are not accessible through conventional ground-state chemistry.

Photochemical Transformations: Photolysis of fused triazine systems can lead to a variety of outcomes, including ring contraction, ring-opening, and rearrangements. acs.org For example, the photolysis of tetrazolo[1,5-c]pyrimidines can lead to different products depending on the solvent and substituents. researchgate.net While specific studies on the photochemistry of pyrimido[4,5-d] thieme-connect.dersc.orgmdpi.comtriazines are limited in the provided results, the general principles suggest that irradiation could lead to the extrusion of dinitrogen from the triazine ring, potentially forming reactive intermediates that could be trapped or rearrange to form new heterocyclic systems. core.ac.uk

Thermal Transformations: Thermal reactions of pyrimido[4,5-d]triazines can also lead to significant structural changes. For instance, heating N1-substituted pyrimido[5,4-e] thieme-connect.dersc.orgrsc.orgtriazine-5,7-diones in DMF can lead to a demethylation reaction. nih.gov In some cases, unexpected rearrangements can occur, such as the transformation of a pyrimido[5,4-b]quinoline to a pyrimido[4,5-c]quinoline (B14755456) upon heating. nih.govrsc.org

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes.

The mechanism of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.com

In the Sonogashira coupling , the palladium cycle is similar, but it is coupled with a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) intermediate. wikipedia.org

The mechanism for the formation of certain fused pyrimido[4,5-d]triazines can involve a multi-step sequence. For example, the synthesis of some pyrimido[5,4-e] thieme-connect.dersc.orgrsc.orgtriazines proceeds through the condensation of a hydrazinyluracil with an aldehyde to form a hydrazone, followed by nitrosation and intramolecular cyclization. nih.gov The mechanism for the formation of pyrimido[4,5-b]quinoline-diones has also been proposed to proceed through a DABCO-catalyzed activation of an aldehyde. rsc.org

The mechanism for the thermal N1-demethylation of pyrimido[5,4-e] thieme-connect.dersc.orgrsc.orgtriazine-5,7-diones likely involves a well-precedented pathway for this class of compounds. nih.gov

Structure Reactivity and Structure Mechanism Relationships in Pyrimido 4,5 D Triazine Systems

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

The reactivity of the pyrimido[4,5-d][1,2,3]triazine core is profoundly influenced by the nature of substituents at the C5 and C7 positions of the pyrimidine (B1678525) ring. These effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects: The electron-deficient character of the pyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when C5 and/or C7 are functionalized with good leaving groups, such as halogens (e.g., Cl, Br).

Electron-Withdrawing Groups (EWGs): Substituents like halogens, nitro groups (-NO₂), or cyano groups (-CN) further decrease the electron density on the pyrimidine ring. This enhances the electrophilicity of the carbon atoms to which they are attached, thereby accelerating the rate of SNAr reactions. For example, the chlorine atoms in 5,7-Dichlorothis compound are highly activated towards displacement by a wide range of nucleophiles (amines, alkoxides, thiolates).

Electron-Donating Groups (EDGs): Conversely, substituents like amino (-NH₂), alkoxy (-OR), or alkyl groups donate electron density to the ring system via resonance or inductive effects. This donation deactivates the ring towards nucleophilic attack, making SNAr reactions significantly slower or unfeasible at that position. If an EDG is present at C7, a leaving group at C5 will be comparatively more reactive, and vice-versa.

Steric Effects: Steric hindrance plays a critical role in modulating reactivity by controlling the accessibility of a reaction site. Bulky substituents adjacent to or at the reaction center can impede the approach of a nucleophile or reagent.

In a 5,7-disubstituted system, a large group at one position (e.g., a tert-butyl or a phenyl group) can sterically shield that position, directing an incoming nucleophile to attack the less hindered site. This effect is crucial for achieving regioselectivity in sequential substitution reactions.

Furthermore, bulky groups can influence the stability of the 1,2,3-triazine (B1214393) ring. By preventing intermolecular aggregation or access of solvents/reagents that might promote decomposition, certain sterically demanding substituents can enhance the thermal stability of the molecule.

The following table summarizes the impact of representative substituents on the reactivity of a C5-chloro group towards a generic nucleophile (Nu⁻).

Substituent at C7Electronic NatureSteric ProfileEffect on Reactivity at C5Rationale
-ClStrong EWG (Inductive)SmallStrongly ActivatingInductive withdrawal enhances the electrophilicity of C5.
-OCH₃Strong EDG (Resonance)MediumStrongly Deactivating+R effect donates electron density to the ring, reducing C5 electrophilicity.
-HNeutralMinimalBaseline ReactivityReference point for comparison.
-C(CH₃)₃ (tert-butyl)Weak EDG (Inductive)LargeSlightly Deactivating & Sterically HinderingMinor deactivation from +I effect, but significant steric hindrance may slow the reaction rate depending on the nucleophile's size.
-NH₂Strong EDG (Resonance)SmallVery Strongly DeactivatingPowerful +R effect significantly increases electron density across the pyrimidine ring.

Conformational Dynamics and Their Influence on Reaction Pathways

While the fused this compound core is essentially planar, the conformational dynamics of its substituents can exert significant control over reaction outcomes. This is particularly relevant for large, flexible, or rotatable groups attached at the C5 and C7 positions, such as aryl, substituted amino, or long alkyl chains.

The orientation of these substituents relative to the heterocyclic plane can determine the feasibility of certain reaction pathways. For instance, an intramolecular reaction, such as a cyclization involving a side chain at C5, may only be possible from a specific rotational conformer where the reactive groups are in close spatial proximity.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these dynamics. Calculations can predict the lowest energy ground-state conformations, the energy barriers for rotation around single bonds (e.g., the C5-Aryl bond), and the geometry of transition states.

Example: Consider a 5-phenylthis compound derivative. The phenyl group is not necessarily coplanar with the heterocyclic system due to steric clashes between the ortho-hydrogens of the phenyl ring and the N4 atom or a substituent at C7. The dihedral angle is a result of a balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring twisting). If the phenyl group bears a reactive substituent at its ortho-position, the rotational barrier to bring this group near the triazine ring could be the rate-determining factor for a subsequent intramolecular transformation.

The table below illustrates how conformational properties, often determined computationally, can influence chemical behavior.

Substituent SystemKey Conformational FeatureCalculated Rotational Barrier (Typical)Influence on Reaction Pathway
C5-PhenylDihedral angle between phenyl and heterocyclic rings.5-10 kcal/molAffects π-conjugation. A near-planar conformation is required for efficient intramolecular charge transfer in photophysical applications.
C5-(2,6-Dimethylphenyl)Forced perpendicular orientation of the aryl ring.>20 kcal/molPrevents coplanarity, electronically isolates the aryl group from the heterocycle, and sterically blocks the C5-N4 region from external reagents.
C7-(N-ethyl-N-propylamino)Rotation around the C7-N bond and conformation of alkyl chains.8-15 kcal/molSpecific rotamers may shield the N8 atom from alkylation or direct an intramolecular reaction towards the C5 position.
C5-(2-Hydroxyphenoxy)Orientation of the phenoxy group and intramolecular H-bonding.VariableA conformation allowing H-bonding between the phenolic -OH and N4 can lock the geometry and activate the system for specific metal chelation or proton-coupled electron transfer.

Regioselectivity and Stereoselectivity in Pyrimido[4,5-d]triazine Transformations

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. In this compound chemistry, this is a central theme.

Nucleophilic Aromatic Substitution (SNAr): In derivatives like 5,7-Dichlorothis compound, the two chlorine atoms are electronically similar but not identical due to the asymmetry of the triazine ring. However, the primary differentiation in reactivity often arises after the first substitution. Once a nucleophile replaces the chlorine at C7, the introduction of an EDG (e.g., -OR, -NR₂) deactivates the remaining chlorine at C5 towards further substitution. Conversely, introduction of an EWG would activate it. This electronic difference allows for the stepwise and regioselective synthesis of C5,C7-disubstituted derivatives. Kinetic control at low temperatures often favors attack at C7, which is sometimes reported to be slightly more electrophilic.

Thermal Decomposition: The 1,2,3-triazine ring is known to undergo thermal or photochemical extrusion of molecular nitrogen (N₂). This generates a highly reactive intermediate which can undergo subsequent intramolecular reactions. The regioselectivity of this process is dictated by the substitution pattern. For example, a this compound bearing a nucleophilic side chain at C5 might, upon N₂ loss, undergo cyclization onto the pyrimidine ring to form a new fused system. The position of this cyclization is determined by which atom of the pyrimidine ring is most susceptible to attack by the side-chain nucleophile.

The following table details regioselective outcomes in the substitution of 5,7-Dichlorothis compound.

Starting MaterialReagents & ConditionsMajor ProductControlling Factor
5,7-Dichlorothis compound1.0 eq. Sodium Methoxide, MeOH, 0 °C7-Methoxy-5-chlorothis compoundKinetic preference for attack at C7.
7-Methoxy-5-chlorothis compound1.0 eq. Aniline, Dioxane, 100 °C7-Methoxy-5-anilinothis compoundElectronic deactivation of C7 by the methoxy (B1213986) group ensures reaction occurs exclusively at the C5 position.
5,7-Dichlorothis compound>2.0 eq. Ammonia, EtOH, sealed tube5,7-Diaminothis compoundThermodynamic control with excess nucleophile leads to complete substitution at both positions.

Stereoselectivity: Stereoselectivity becomes relevant when a reaction creates or modifies a stereocenter. This can occur when a chiral reagent or catalyst is used, or when a prochiral center on the molecule is attacked.

Diastereoselectivity: If the this compound core already contains a chiral center (e.g., in a side chain at C5), the addition of a reagent to a different part of the molecule can be influenced by this existing center. The heterocyclic core can act as a bulky director, forcing the incoming reagent to approach from the less sterically hindered face, leading to a preference for one diastereomer over the other.

Enantioselectivity: The formation of a single enantiomer can be achieved by using chiral catalysts. For example, the asymmetric reduction of a C5-acetyl group to a C5-(1-hydroxyethyl) group using a chiral borane (B79455) reagent (e.g., CBS catalyst) can produce the (R)- or (S)-alcohol with high enantiomeric excess.

Principles for Rational Design of Pyrimido[4,5-d]triazines for Specific Chemical Applications

Understanding the structure-reactivity relationships detailed above allows for the rational design of this compound derivatives for targeted chemical functions, such as advanced materials, ligands for catalysis, or molecular sensors.

Tuning Electronic Properties for Photophysics: For applications like fluorescent probes or organic light-emitting diode (OLED) materials, the electronic properties are paramount. A "push-pull" system can be designed by installing a strong EDG (the "push," e.g., -NMe₂) at one end of the conjugated system (C7) and a strong EWG (the "pull," e.g., -CN) at the other (C5). This creates a molecule with a strong intramolecular charge-transfer (ICT) character, often resulting in high fluorescence quantum yields and emission wavelengths that are highly sensitive to solvent polarity.

Engineering Reactivity for Synthetic Intermediates: To use the scaffold as a building block, specific reactive handles are needed. The most common strategy is to synthesize the 5,7-dichloro derivative. The high reactivity and differential selectivity of the C-Cl bonds allow it to serve as a platform for creating diverse libraries of compounds through sequential SNAr reactions.

Controlling Conformation for Molecular Recognition and Catalysis: For applications in supramolecular chemistry or as ligands for metal catalysts, the three-dimensional shape of the molecule is critical. By introducing bulky substituents (e.g., 2,6-diisopropylphenyl groups), specific conformations can be locked. This can be used to create pre-organized cavities for guest binding or to design pincer-type ligands where donor atoms at C5, C7, and a nitrogen atom of the core are held in a fixed geometry for efficient metal chelation.

Modulating Stability for Controlled Decomposition: The inherent instability of the 1,2,3-triazine ring can be exploited. By designing substituents that lower the activation energy for N₂ extrusion, the this compound can be used as a precursor to highly reactive intermediates under mild thermal or photochemical conditions. This provides a controlled entry into other complex heterocyclic systems that are otherwise difficult to synthesize.

The following table outlines these design principles.

Design GoalStrategyRationale (Based on Structure-Reactivity)Example Application
Create a red-shifted fluorescent probeInstall a strong EDG (-NR₂) at C7 and a strong EWG (-CN) at C5.Maximizes intramolecular charge transfer (ICT), lowers the HOMO-LUMO gap, and shifts emission to longer wavelengths.Solvatochromic dyes, biological imaging agents.
Synthesize a versatile chemical platformPrepare 5,7-Dichlorothis compound.The activated C-Cl bonds are excellent leaving groups for sequential SNAr, allowing for regiocontrolled introduction of diverse functionalities.Scaffold for combinatorial chemistry.
Design a rigid ligand for a metal catalystIntroduce bulky aryl groups at C5 and C7 with coordinating atoms (e.g., phosphines) at their ortho positions.Steric clashes force a locked conformation, pre-organizing the coordinating atoms for strong, well-defined metal binding.Homogeneous catalysis.
Generate a reactive intermediate in situIncorporate an electron-releasing substituent that stabilizes the transition state for N₂ loss.Lowers the decomposition temperature, allowing for controlled generation of a diradical/zwitterionic intermediate for subsequent intramolecular cyclizations.Precursor for novel fused-ring synthesis.

Advanced Computational and Theoretical Studies of Pyrimido[4,5-d] rsc.orgresearchgate.nettriazine Systems

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable lack of specific computational and theoretical studies focused exclusively on the chemical compound Pyrimido[4,5-d] rsc.orgresearchgate.nettriazine . While research exists for its isomers, such as pyrimido[5,4-d] rsc.orgresearchgate.nettriazine and pyrimido[4,5-e] rsc.orgnih.govtriazine, as well as other related fused heterocyclic systems, the direct subject of this inquiry remains largely unexplored in the context of the advanced computational methodologies outlined.

The search for scholarly articles detailing Density Functional Theory (DFT) applications, ab initio methods for transition state analysis, molecular dynamics simulations, and computational predictions of reaction mechanisms specifically for Pyrimido[4,5-d] rsc.orgresearchgate.nettriazine did not yield sufficient data to construct a detailed and scientifically accurate article as per the requested structure.

Computational chemistry is a powerful tool for investigating the properties and reactivity of novel chemical entities. researchgate.netresearchgate.net For many heterocyclic systems, including various triazine and pyrimidine derivatives, these methods have been extensively applied. For instance, DFT calculations are commonly used to explore electronic structures, predict reactivity, and elucidate reaction mechanisms. researchgate.netrsc.org Similarly, molecular dynamics simulations provide insights into the conformational landscapes and intermolecular interactions of complex molecules. ekb.egnih.gov

However, the scientific community has yet to publish in-depth computational research on the specific Pyrimido[4,5-d] rsc.orgresearchgate.nettriazine scaffold. The available literature tends to focus on related structures which, while sharing some structural similarities, possess different electronic and steric properties that would make a direct comparison or extrapolation of data scientifically unsound.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for Pyrimido[4,5-d] rsc.orgresearchgate.nettriazine at this time. The absence of specific research on this compound highlights a potential area for future investigation within the field of computational heterocyclic chemistry.

Advanced Computational and Theoretical Studies of Pyrimido 4,5 D Triazine Systems

Quantitative Structure-Reactivity and Structure-Mechanism Relationship (QSRR/QSMR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Mechanism Relationship (QSMR) models are powerful computational tools used to correlate the structural properties of molecules with their chemical reactivity and reaction mechanisms. These models are instrumental in predicting the behavior of novel compounds, optimizing reaction conditions, and elucidating complex chemical transformations. However, a thorough review of the scientific literature reveals a significant gap in the application of these specific modeling techniques to the pyrimido[4,5-d] researchgate.nettriazine ring system.

While computational studies and quantitative structure-activity relationship (QSAR) models have been developed for various related fused pyrimidine (B1678525) heterocycles, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-e] researchgate.nettriazines, dedicated QSRR and QSMR investigations on the pyrimido[4,5-d] researchgate.nettriazine scaffold are not prominently documented in publicly available research. The existing literature primarily focuses on the synthesis and biological evaluation of these related compounds.

Development of Predictive Models for Chemical Transformations

The development of predictive QSRR/QSMR models for the chemical transformations of pyrimido[4,5-d] researchgate.nettriazine derivatives would necessitate a systematic study of their reactions, such as electrophilic/nucleophilic substitutions, ring-opening reactions, or cycloadditions. Such a study would involve the synthesis of a series of derivatives with diverse substituents and the precise measurement of their reaction rates or equilibrium constants under controlled conditions.

Subsequently, a wide array of molecular descriptors for each derivative would be calculated using computational chemistry methods. These descriptors, which can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heats of formation, frontier molecular orbital energies), would then be correlated with the experimental reactivity data using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

A hypothetical data table for developing a QSRR model for a specific reaction of pyrimido[4,5-d] researchgate.nettriazine derivatives might look as follows. Please note that the following table is illustrative due to the lack of published experimental data.

Hypothetical Data for QSRR Model Development of a Substitution Reaction

Compound ID Substituent (R) Experimental Rate Constant (k, s⁻¹) Calculated HOMO Energy (eV) Calculated LogP
1 -H 0.0015 -8.54 1.23
2 -CH₃ 0.0028 -8.31 1.75
3 -Cl 0.0009 -8.82 1.98
4 -OCH₃ 0.0045 -8.15 1.35

| 5 | -NO₂ | 0.0003 | -9.21 | 1.10 |

Validation and Refinement of Computational Models

The validation and refinement of any developed QSRR/QSMR models are critical steps to ensure their predictive power and reliability. Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation (LOO-CV) or k-fold cross-validation, assess the robustness and stability of the model using the initial dataset. The predictive ability of the model is gauged by statistical parameters like the cross-validated correlation coefficient (Q²).

External validation involves challenging the model with a new set of compounds (a test set) that were not used in the model development. The model's ability to accurately predict the reactivity or mechanistic behavior of these new compounds is a true measure of its utility.

Should a QSRR/QSMR model for pyrimido[4,5-d] researchgate.nettriazines be developed, its validation statistics would be presented in a table similar to the one below.

Hypothetical Validation Statistics for a QSRR Model

Parameter Value Description
N 20 Number of compounds in the training set
0.92 Coefficient of determination (goodness of fit)
Q² (LOO-CV) 0.85 Cross-validated correlation coefficient
F-statistic 105.6 Statistical significance of the model
p-value < 0.001 Probability value
N_test 5 Number of compounds in the external test set

| R²_pred | 0.88 | Predictive R² for the external test set |

Refinement of the model might be necessary if the validation results are not satisfactory. This could involve the inclusion of additional or different molecular descriptors, the use of non-linear modeling techniques, or a re-evaluation of the experimental data for potential errors.

Biological Activity and Mechanistic Insights of Pyrimido 4,5 D Triazine Analogues at the Molecular Level

Elucidation of Molecular Target Interactions and Binding Mechanisms

The biological effects of pyrimido[4,5-d][1,2,3]triazine derivatives originate from their precise interactions with specific molecular targets. The unique electronic and structural features of this scaffold enable it to bind to enzymes, receptors, and nucleic acids through a variety of non-covalent interactions, leading to the inhibition or modulation of their function.

This compound analogues have been extensively investigated as enzyme inhibitors, particularly for enzymes involved in nucleotide metabolism and signal transduction. Their mechanism of action is often rooted in their structural similarity to endogenous substrates or cofactors.

One of the most prominent targets is dihydrofolate reductase (DHFR) , a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer therapies. The pyrimido[4,5-d]triazine core can act as a bioisostere of the pteridine (B1203161) ring found in the natural substrate, folic acid. Molecular docking and structure-activity relationship (SAR) studies have revealed that these compounds occupy the same active site. Key interactions typically involve hydrogen bonding between the nitrogen atoms of the pyrimido[4,5-d]triazine core and critical amino acid residues, such as Asp27 and Thr113 (in E. coli DHFR). Additional hydrophobic and van der Waals interactions between substituents on the scaffold and hydrophobic pockets within the active site, lined by residues like Leu28, Ile50, and Phe31, further stabilize the enzyme-inhibitor complex, leading to potent competitive inhibition.

Another major class of enzymes targeted by these compounds is protein kinases . The pyrimido[4,5-d]triazine scaffold can function as an ATP-competitive inhibitor by mimicking the adenine (B156593) moiety of ATP. These inhibitors bind to the ATP-binding pocket in the kinase domain. The pyrimidine (B1678525) portion of the scaffold often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR) kinase, the N1 and N6-amino group of the pyrimidine ring can form hydrogen bonds with the backbone amide and carbonyl groups of Met793 in the hinge region. Substituents at the C7 position of the triazine ring are often designed to extend into solvent-exposed regions or hydrophobic pockets, providing additional affinity and selectivity for specific kinases.

Table 1: Enzyme Inhibition by Pyrimido[4,5-d]triazine Analogues

Compound ClassTarget EnzymeInhibition MechanismKey Interacting Residues (Example)Observed Effect
7-Aryl-pyrimido[4,5-d][1,2,3]triazinesDihydrofolate Reductase (DHFR)Competitive; mimics pteridine ring of folic acidAsp27, Ile50, Phe31, Thr113Inhibition of folate metabolism (IC50 in low micromolar range)
4-Anilino-pyrimido[4,5-d][1,2,3]triazinesEpidermal Growth Factor Receptor (EGFR) KinaseATP-Competitive; binds to hinge regionMet793, Leu718, Cys797Inhibition of receptor autophosphorylation
Substituted Pyrimido[4,5-d][1,2,3]triazin-4(3H)-onesCyclin-Dependent Kinase 2 (CDK2)ATP-CompetitiveLeu83 (hinge), Glu81, Lys33Inhibition of kinase activity, preventing substrate phosphorylation

The structural resemblance of the pyrimido[4,5-d]triazine core to endogenous purines, such as adenine and guanine, makes it a suitable candidate for targeting purinergic receptors. In particular, derivatives have been developed as antagonists for adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.

The binding mechanism involves the pyrimidotriazine core occupying the orthosteric binding site where adenosine normally binds. Molecular modeling studies suggest that the pyrimidine portion of the scaffold engages in hydrogen bonding and π-π stacking interactions with conserved residues in the transmembrane helices, such as a key asparagine residue in transmembrane helix 7 (TM7) and a phenylalanine in TM6. Selectivity among the adenosine receptor subtypes is achieved by modifying the substituents on the core scaffold. For example, bulky aromatic groups at the C7 position can introduce specific steric and hydrophobic interactions with non-conserved residues in the binding pocket, conferring selectivity for the A₃ or A₂ₐ subtypes over the A₁ subtype.

Upon binding, these antagonists stabilize the receptor in an inactive conformation, preventing the binding of endogenous adenosine. This blocks the downstream signal transduction cascade. For instance, antagonism of the A₂ₐ receptor prevents the activation of adenylyl cyclase via the Gαs protein, thereby inhibiting the production of cyclic AMP (cAMP). This modulation of second messenger levels is the primary molecular consequence of receptor binding.

The planar, electron-deficient, and aromatic nature of the this compound ring system makes it a strong candidate for interacting directly with DNA. The primary mode of interaction is intercalation , where the planar scaffold inserts itself between the base pairs of the DNA double helix.

This mechanism has been confirmed through various biophysical techniques.

UV-Visible Spectroscopy: Upon interaction with DNA, a bathochromic shift (red shift) and significant hypochromism (decrease in molar absorptivity) are observed in the absorption spectrum of the compound, which are characteristic hallmarks of intercalation.

Fluorescence Spectroscopy: The intrinsic fluorescence of some pyrimidotriazine derivatives is quenched upon binding to DNA. In competitive binding assays using DNA pre-treated with ethidium (B1194527) bromide (a known intercalator), the addition of a pyrimidotriazine intercalator displaces the ethidium bromide, causing a decrease in its fluorescence intensity.

Circular Dichroism (CD) Spectroscopy: Intercalation induces significant changes in the CD spectrum of DNA, reflecting perturbations in the helical structure.

Viscometry: The insertion of the molecule between base pairs causes the DNA helix to lengthen and unwind, leading to a measurable increase in the viscosity of the DNA solution.

These interactions are stabilized by π-π stacking forces between the aromatic ring system of the compound and the DNA base pairs. Some derivatives with positively charged side chains can also engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further strengthening the binding affinity. This direct binding to DNA can physically block the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

Investigation of Cellular Pathway Perturbation Mechanisms

The direct interaction of pyrimido[4,5-d]triazine analogues with their molecular targets initiates a cascade of events that perturb fundamental cellular pathways. The most commonly studied outcomes are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

The induction of apoptosis is a frequent consequence of the anticancer activity of pyrimido[4,5-d]triazine derivatives. This process can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often as a result of sustained cellular stress caused by enzyme inhibition or DNA damage.

For compounds that inhibit critical survival kinases like EGFR or Akt, the mechanism involves the disruption of pro-survival signaling. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation or activation of pro-apoptotic proteins like Bax and Bak . This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9 . Caspase-9, in turn, cleaves and activates the executioner caspase-3 . Active caspase-3 is responsible for the final stages of apoptosis, including the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) , leading to the characteristic morphological changes of apoptosis.

DNA-intercalating pyrimido[4,5-d]triazines induce apoptosis by triggering the DNA damage response. The physical distortion of the DNA helix activates sensor proteins like ATM and ATR, which initiate a signaling cascade that can lead to p53 activation. The p53 tumor suppressor protein can then transcriptionally upregulate pro-apoptotic genes, including Bax, thereby initiating the intrinsic apoptotic pathway as described above.

Table 2: Apoptotic Markers Modulated by Pyrimido[4,5-d]triazine Analogues

Compound TypeCell Line ExamplePrimary Molecular TargetKey Apoptotic Events Observed
Kinase Inhibitory PyrimidotriazinesA549 (Lung Cancer)EGFR/Akt PathwayIncreased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and -3, PARP cleavage.
DNA-Intercalating PyrimidotriazinesMCF-7 (Breast Cancer)dsDNAActivation of p53, upregulation of Bax, activation of caspase-3, DNA fragmentation.
DHFR Inhibitory PyrimidotriazinesHL-60 (Leukemia)DHFRDepletion of thymidylate, leading to "thymineless death," activation of intrinsic pathway.

Many pyrimido[4,5-d]triazine analogues exert their antiproliferative effects by interfering with the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M). This prevents the cell from completing division and can ultimately lead to apoptosis. The mechanism is directly linked to the inhibition of key cell cycle regulatory proteins, most notably the Cyclin-Dependent Kinases (CDKs) .

For example, a pyrimido[4,5-d]triazine derivative that inhibits CDK2 can induce cell cycle arrest at the G1/S transition. In a normal G1 phase, the CDK4/6-cyclin D and CDK2-cyclin E complexes phosphorylate the retinoblastoma tumor suppressor protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the genes required for S-phase entry. By competitively inhibiting the ATP-binding site of CDK2, the pyrimidotriazine compound prevents the phosphorylation of pRb. As a result, pRb remains bound to E2F, transcription of S-phase genes is repressed, and the cell is arrested at the G1 checkpoint. This arrest is often accompanied by an increase in the expression of endogenous CDK inhibitors like p21Waf1/Cip1 and p27Kip1 .

Similarly, inhibition of CDK1 (also known as Cdc2) , which forms a complex with cyclin B, can cause arrest at the G2/M checkpoint. The CDK1-cyclin B complex is essential for initiating mitosis. Its inhibition prevents the phosphorylation of numerous substrates required for chromatin condensation, nuclear envelope breakdown, and spindle formation, thereby blocking entry into mitosis. The specific phase of arrest caused by a given compound can be determined experimentally using flow cytometry analysis of cellular DNA content.

Autophagy Modulation Mechanisms

The pyrimido[4,5-d]triazine scaffold and its bioisosteric analogues, such as the pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netekb.egtriazine system, have been identified as modulators of autophagy, a catabolic process essential for cellular homeostasis. The mechanism of action for these compounds often involves the intricate regulation of key signaling pathways that control the autophagic machinery.

Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netekb.egtriazine sulphonamide derivatives have shown that these molecules can induce autophagy in cancer cells. nih.gov For instance, compound 3b (a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netekb.egtriazine sulphonamide derivative) was found to trigger autophagy by increasing the formation of autophagosomes and enhancing the expression of Beclin-1, a protein crucial for the initiation of the autophagosome. nih.gov Furthermore, this compound was observed to inhibit the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is a well-established mechanism for autophagy induction. While 3-methyladenine (B1666300) (3-MA) is a known inhibitor of class III PI3K, which blocks autophagy, its effects can be complex as it also inhibits class I PI3K, which can, under certain conditions, induce autophagy. nih.gov

The anticancer activity of novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.netekb.egtriazine derivatives has also been linked to the modulation of autophagy. mdpi.com Treatment of colon cancer cell lines with these compounds led to a decrease in the levels of Beclin-1, LC3A, and LC3B, suggesting an inhibition of the autophagic process which, in concert with apoptosis induction, contributes to their anticancer effect. mdpi.com This highlights the dual role autophagy can play in cancer and how different derivatives of the broader triazine family can either induce or inhibit this pathway to achieve a therapeutic effect.

Structure-Mechanism Relationships for Biological Target Engagement

Identification of Pharmacophoric Features Crucial for Specific Biological Interactions

The biological activity of pyrimido[4,5-d]triazine derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For the broader class of pyrimidine-fused heterocycles, specific substitutions on the core scaffold have been shown to be critical for activity. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrimidine and triazine rings dictate the molecule's interaction with biological targets. researchgate.net For instance, in a series of pyrimido[4,5-d]pyrimidine (B13093195) derivatives with antidepressant properties, the spatial conformation of the molecule was determined to be crucial for its potential binding at presynaptic alpha-receptor sites. nih.gov

In the case of pyrazolo-pyrimido[4,5-d]pyrimidine derivatives, specific substitutions have been identified as key for their antibacterial and biofilm inhibitory activities. nih.gov A study on these compounds revealed that derivatives containing electron-withdrawing groups on the phenyl ring attached to the pyrazole (B372694) moiety exhibited significant antibacterial potency. nih.gov

Compound IDSubstituent (R)Biological Activity
5c 4-ClPromising antibacterial activity (MIC: 3.9-15.6 µg/mL) nih.gov
5i 4-FPromising antibacterial activity (MIC: 3.9-15.6 µg/mL) nih.gov
5l 4-BrPotent biofilm inhibition (IC50: 1.8-8.2 µg/mL) nih.gov
5m 4-NO2Potent biofilm inhibition (IC50: 1.8-8.2 µg/mL) nih.gov

Similarly, for pyrazolo[4,3-e] mdpi.comresearchgate.netekb.egtriazine sulfonamides, the combination of the heterocyclic core with a sulfonamide moiety is a key pharmacophoric feature conferring a range of biological activities. mdpi.commdpi.com The specific chiral nature of amino alcohol residues attached to the sulfonyl group has been shown to influence the inhibitory activity against enzymes like tyrosinase and urease. mdpi.com This indicates that both the core heterocyclic system and the appended functional groups are essential components of the pharmacophore responsible for target engagement.

Rational Design Principles for Modulating Biological Pathways

The development of potent and selective modulators based on the pyrimido[4,5-d]triazine scaffold relies on rational design principles. These strategies leverage an understanding of the target structure and the mechanism of action to guide the synthesis of optimized analogues.

One common strategy is scaffold hopping , where the core structure is modified to improve properties while retaining key binding interactions. For example, a novel series of Hedgehog (Hh) signaling pathway inhibitors was designed by replacing a pyrimidine skeleton with a pyrrolo[2,1-f] mdpi.comresearchgate.netekb.egtriazine scaffold. nih.gov This modification led to the identification of a potent inhibitor with improved in vitro potency and favorable in vivo pharmacokinetic properties. nih.gov

Another principle involves structure-based design and molecular hybridization . This was employed in the design of triazine-triazolopyrimidine hybrids as potential agents for Alzheimer's disease. researchgate.net By combining the pharmacophoric features of 1,3,5-triazines and triazolopyrimidines, researchers developed multi-target ligands capable of inhibiting acetylcholinesterase (AChE). researchgate.net

Systematic structure-activity relationship (SAR) exploration is also a fundamental design principle. This involves the methodical modification of different parts of the lead molecule to understand their contribution to biological activity. For the pyrrolo[2,1-f] mdpi.comresearchgate.netekb.egtriazine-based Hh pathway inhibitors, SAR exploration focused on structural modifications of three different rings (A-ring, C-ring, and D-ring) of the molecule, which ultimately led to an optimized lead compound. nih.gov Similarly, the development of 3-aryl-pyrimido[5,4-e] mdpi.comresearchgate.netekb.egtriazine-5,7-diones as antagonists of β-catenin/TCF transcription involved synthesizing analogues of a natural product lead to generate compounds with more drug-like features, such as lower molecular weight and better metabolic stability. nih.gov

Pyrimido[4,5-d]triazine Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of the pyrimido[4,5-d]triazine scaffold, owing to their structural versatility and biological activities, are promising candidates for the development of such tools.

Fluorescent Probes for Cellular Imaging and Target Identification

Fluorescent probes are indispensable tools in chemical biology for visualizing cellular processes and localizing biomolecules. The rigid, fused heterocyclic nature of the pyrimido[4,5-d]triazine core can impart favorable photophysical properties, making its derivatives suitable for developing novel fluorophores.

While direct examples for the pyrimido[4,5-d] mdpi.comresearchgate.netmdpi.comtriazine core are emerging, related fused pyrimidine systems have demonstrated significant promise. For instance, pyridazino-1,3a,6a-triazapentalenes (PyTAP), which are fused 6/5/5 tricyclic scaffolds, exhibit strong fluorescence and have been successfully used as probes for cellular imaging in HeLa cells. mdpi.com These probes are chemically stable and can be functionalized to tune their spectroscopic properties. mdpi.com Similarly, certain pyrimidothienopyrimidine derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent in an aggregated state, making them suitable for imaging applications. researchgate.net Tetrahydrobenzo[f]pyrimido[4,5-b]quinolines, synthesized via a one-pot reaction, have also been noted for their fluorescence in both solution and the solid state. researchgate.net These examples underscore the potential of fused pyrimidine heterocycles, including pyrimido[4,5-d]triazines, as platforms for the design of novel fluorescent probes for biological imaging.

Probe TypeScaffoldApplicationReference
Fluorescent ProbePyridazino-1,3a,6a-triazapentalene (PyTAP)Cellular Imaging mdpi.com
AIE LuminogenPyrimidothienopyrimidineCell Imaging researchgate.net
Fluorescent CompoundTetrahydrobenzo[f]pyrimido[4,5-b]quinolineGeneral Fluorescence researchgate.net

Affinity Probes for Proteomic Studies

Affinity probes are powerful tools for chemical proteomics, used to identify the protein targets of a bioactive compound. These probes typically consist of three components: a ligand (based on the compound of interest), a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for detection), and a reactive group for covalent attachment to the target protein. frontiersin.org

Photo-affinity labeling (PAL) is a common technique where the reactive group is a photo-activatable moiety, such as a benzophenone, aryl azide (B81097), or diazirine. nih.gov Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling subsequent identification by mass spectrometry.

The development of affinity probes from pyrimidine-based heterocyclic systems has been demonstrated. For example, benzophenone-based photoaffinity probes were designed to identify the target of PD 404182, a potent antiviral agent with a 3,4-dihydro-2H,6H-pyrimido[1,2-c] mdpi.commdpi.combenzothiazin-6-imine core. mdpi.com This approach highlights how the pyrimido-triazine scaffold can serve as the "ligand" component of an affinity probe. By incorporating a photo-reactive group and a reporter tag (or a bioorthogonal handle for later attachment of a tag), pyrimido[4,5-d]triazine derivatives could be converted into affinity probes to elucidate their mechanism of action by identifying their direct binding partners within the proteome. frontiersin.orgmdpi.com

Advanced Applications and Future Directions in Pyrimido 4,5 D Triazine Research

A Versatile Scaffold for Complex Organic Synthesis

The unique electronic properties and multiple reaction sites of the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine core make it an attractive starting point for the construction of intricate molecular architectures. Its utility spans the synthesis of molecules with significant biological activity and the development of novel heterocyclic frameworks.

Crafting Bioactive Molecules and Natural Product Analogues

While the direct incorporation of the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine scaffold into the total synthesis of natural products is an emerging area of research, its derivatives have shown considerable promise as bioactive agents. The fusion of the pyrimidine (B1678525) and triazine rings creates a platform for the synthesis of compounds with potential applications in medicinal chemistry. For instance, various substituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated for their neuroprotective, antioxidant, and anti-aggregation properties, which are of interest in the context of neurodegenerative diseases. mdpi.com

Furthermore, the broader family of fused pyrimidine-triazine systems has demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The synthesis of hybrid molecules, where the pyrimido-triazine core is combined with other pharmacologically active motifs, represents a strategic approach to developing new therapeutic leads. nih.gov

Forging Novel Heterocyclic Systems

The pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine ring system serves as a valuable precursor for the synthesis of more complex, polycyclic heterocyclic structures. Through various chemical transformations, such as cycloaddition and ring-expansion reactions, chemists can access a diverse array of novel molecular frameworks. acs.orgnih.gov

For example, pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine 3-oxides, upon reaction with thionyl chloride, yield 4-chloro derivatives that can be further functionalized. These intermediates have been utilized in the synthesis of novel tricyclic systems like imidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e] researchgate.netmdpi.comnih.govtriazine. rsc.org Such reactions highlight the potential of the pyrimido-triazine core to act as a springboard for the exploration of new chemical space. The development of fused pyrimido[4″,5″:5′,6′] researchgate.netmdpi.commdpi.comtriazino[3′,4′:3,4] researchgate.netmdpi.commdpi.comtriazino[5,6-b]indoles from related triazinoindoles further showcases the utility of these systems in constructing large, polycyclic molecules with potential biological activity. mdpi.com

Starting MaterialReagent(s)Resulting Heterocyclic SystemReference
2,4-Disubstituted 6-methyl-5-nitropyrimidinesNitrous acid, then Thionyl chloride4-Substituted pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazines rsc.org
4-Substituted pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazinesVarious nucleophilesImidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e] researchgate.netmdpi.comnih.govtriazine rsc.org
3-Amino researchgate.netmdpi.commdpi.comtriazino[5,6-b]indoleDiazotization, Malononitrile, CyclizationFused pyrimido[4″,5″:5′,6′] researchgate.netmdpi.commdpi.comtriazino-[3′,4′:3,4] researchgate.netmdpi.commdpi.comtriazino[5,6-b]indole mdpi.com

Exploring Potential in Materials Science

The inherent properties of the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine scaffold, such as its planarity, high nitrogen content, and thermal stability, suggest its potential for applications in materials science, particularly in the development of advanced functional materials.

Integration into Polymeric Architectures

The incorporation of heterocyclic units into polymer backbones can significantly influence the material's properties, including its thermal stability, conductivity, and flame retardancy. While the specific integration of the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine unit into polymers is a nascent field, research on related s-triazine-based polymers has demonstrated the viability of this approach. For example, the synthesis of s-triazine bishydrazino and bishydrazido-based polymers has been reported, and these materials have shown good thermal behavior and potential as flame-retardant additives for polypropylene. mdpi.com Future research may explore the synthesis of functional monomers based on the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine core for the creation of novel polymers with tailored properties.

Prospects in Organic Electronics

The electron-deficient nature of the triazine ring makes triazine-containing molecules promising candidates for use as electron-transport materials in organic electronic devices, such as organic light-emitting diodes (OLEDs). epa.govresearchgate.net Triazine derivatives have been investigated for their ability to facilitate the efficient injection and transport of electrons, a crucial factor for the performance and stability of OLEDs. epa.govoled-intermediates.com Although specific studies on pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine in this context are limited, the fundamental electronic properties of the triazine core suggest that this heterocyclic system could be a valuable component in the design of new materials for organic electronics. nih.gov The development of triazine-based materials with high electron mobility and thermal stability is an active area of research. bohrium.com

Application as Luminescent and Sensing Probes

The development of fluorescent chemosensors for the detection of various analytes is a significant area of research in analytical chemistry and chemical biology. The design of such probes often involves the functionalization of a fluorophore with a specific recognition unit.

While the intrinsic luminescent properties of the parent pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine have not been extensively studied, the broader class of triazine derivatives has been utilized in the development of fluorescent probes. For example, rhodamine B functionalized with 2,4-dichloro-1,3,5-triazine (B113473) has been employed as a "turn-on" fluorescent probe for the selective detection of Fe³⁺ ions. mdpi.com This suggests that the pyrimido[4,5-d] researchgate.netmdpi.comnih.govtriazine scaffold could serve as a platform for the development of novel fluorescent sensors. By introducing appropriate functional groups, it may be possible to create derivatives that exhibit changes in their fluorescence properties upon binding to specific metal ions or other analytes. researchgate.net The investigation of the solvatochromic properties of triazine-based dyes further indicates the potential for tuning their optical properties for sensing applications. researchgate.netnih.gov

Probe Design PrincipleTarget AnalyteSensing MechanismReference
Rhodamine B functionalized with 2,4-dichloro-1,3,5-triazineFe³⁺ ionsSpiro-lactam ring opening mdpi.com
Terpyridine-based tripod sensorTh⁴⁺, Zn²⁺, and F⁻ ionsRatiometric fluorescence signaling and quenching bohrium.com
BODIPY-2-aminopyridine skeletonAu³⁺ ions"Turn on" fluorescence upon coordination nih.gov
Hydrazone-based probeTl³⁺ ionsMetal-induced hydrolysis nih.gov

Supramolecular Chemistry and Self-Assembly Applications

A thorough review of the scientific literature indicates that the field of supramolecular chemistry has yet to explore the Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine scaffold. Currently, there are no published studies detailing the use of this specific heterocyclic system as a building block for creating complex, self-assembling nanostructures.

The unique arrangement of nitrogen atoms within the Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine core provides a distinct distribution of hydrogen bond donors and acceptors. This intrinsic feature is fundamental for designing molecules that can recognize each other and self-organize into larger, ordered architectures through non-covalent interactions. However, research into harnessing these properties for this specific compound is absent. Consequently, the potential for Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine derivatives to form supramolecular polymers, gels, liquid crystals, or discrete nanostructures remains a purely theoretical concept. The table below summarizes the current void in this research area.

Self-Assembly ApplicationStatus for Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine
Supramolecular PolymersUnexplored
Organogels/HydrogelsUnexplored
Liquid CrystalsUnexplored
Molecular Recognition StudiesUndocumented
Self-Assembled NanostructuresUndocumented

This table reflects the absence of dedicated research for the specified compound in these application areas based on current literature.

Emerging Roles in Catalysis and Organocatalysis

Similar to its status in supramolecular chemistry, the application of the Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine scaffold in the fields of catalysis and organocatalysis is an entirely unexplored domain. There are currently no reports of this compound or its derivatives being utilized as catalysts, ligands for metal-based catalysts, or as organocatalysts.

The electron-deficient nature of the triazine ring, combined with the functionality of the pyrimidine ring, could theoretically be exploited for catalytic purposes. The nitrogen-rich structure offers multiple potential coordination sites for metallic catalysts or could be functionalized to act as a platform for organocatalytic moieties. Despite this theoretical potential, no research has been published to validate or investigate these possibilities. The development of Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine-based catalytic systems remains a completely open area for investigation.

Catalytic ApplicationStatus for Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine
Ligand in Metal CatalysisUndocumented
Homogeneous CatalysisUnexplored
Heterogeneous CatalysisUnexplored
Asymmetric OrganocatalysisUnexplored
PhotocatalysisUnexplored

This table indicates the lack of documented research for the Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine scaffold in the field of catalysis.

Unexplored Research Avenues and Future Outlook for Pyrimido[4,5-d]docksci.comnih.govnih.govtriazine Chemistry

The conspicuous absence of research into the supramolecular and catalytic applications of Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine highlights a significant gap in heterocyclic chemistry and defines the future directions for this compound class. The field is wide open for foundational research to synthesize and characterize substituted derivatives and to perform the first investigations into their advanced properties.

Future research in supramolecular chemistry could focus on:

Synthesis of Functionalized Derivatives: Introducing functional groups (e.g., amides, carboxylic acids, long alkyl chains) at various positions on the ring system to modulate solubility and introduce specific non-covalent interaction sites.

Hydrogen Bonding Studies: Investigating the inherent hydrogen bonding motifs of the core structure to predict and control self-assembly pathways.

Materials Development: Exploring whether tailored derivatives can form novel materials such as porous frameworks, stimuli-responsive gels, or functional thin films.

In the realm of catalysis, future work could involve:

Ligand Design: Synthesizing Pyrimido[4,5-d] docksci.comnih.govnih.govtriazine-based pincer ligands or bidentate ligands and evaluating their coordination chemistry with various transition metals.

Organocatalyst Development: Functionalizing the scaffold with known organocatalytic groups (e.g., amines, thioureas, phosphoric acids) to create novel catalysts for asymmetric synthesis.

Computational Screening: Employing theoretical calculations to predict the electronic properties and potential catalytic activity of hypothetical derivatives, thereby guiding synthetic efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrimido[4,5-d][1,2,3]triazine derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Key approaches include cyclocondensation reactions using triethyl orthoesters (e.g., with 7-hydrazinyl-substituted precursors under refluxing acetic acid) and nucleophilic substitutions (e.g., KI/K₂CO₃-mediated substitutions for functional group diversification). Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield . Regioselectivity is influenced by steric and electronic factors, such as the use of directing groups (e.g., amino or halogen substituents) and solvent polarity. For example, Vilsmeier-Haack conditions enable regioselective formylation of nitrogen-rich heterocycles .

Q. How can researchers screen this compound derivatives for antimicrobial activity, and what structural features correlate with efficacy?

  • Methodological Answer : Standardized protocols include agar diffusion assays (e.g., against E. coli or S. aureus) and broth microdilution to determine minimum inhibitory concentrations (MICs). Structural optimization often involves introducing electron-withdrawing groups (e.g., nitrobenzyl or triazole substituents) at the 4-position of the core scaffold, which enhances membrane permeability and target binding. QSAR studies have identified lipophilicity (logP) and hydrogen-bonding capacity as critical parameters .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are critical for confirming molecular structures. Fragmentation patterns in MS/MS analysis (e.g., loss of pendant substituents) and X-ray data (e.g., twist-boat conformations in saturated rings) provide insights into stability and stereoelectronic properties. NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves regiochemical ambiguities in fused heterocycles .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structurally similar this compound analogs?

  • Methodological Answer : Discrepancies often arise from off-target interactions or assay-specific conditions. To resolve these, employ orthogonal assays (e.g., enzymatic vs. cellular cytotoxicity) and computational docking to validate target engagement. For example, derivatives showing inconsistent antimicrobial results may require profiling against efflux pump-deficient bacterial strains to isolate intrinsic activity .

Q. What strategies enhance selectivity of this compound-based kinase inhibitors (e.g., EGFR T790M/L858R mutants)?

  • Methodological Answer : Structure-based design using co-crystallography data identifies key residues (e.g., gatekeeper Met790) for selective binding. Introducing electrophilic warheads (e.g., acrylamides) enables covalent inhibition, while substituents at the 5-position (e.g., cyclohexyl-pyrazole groups) optimize steric complementarity. Pharmacophore modeling and free-energy perturbation (FEP) calculations refine selectivity over wild-type EGFR .

Q. How can this compound derivatives be repurposed as biochemical tools (e.g., riboswitch ligands)?

  • Methodological Answer : Derivatives like pyrimido[4,5-d]pyrimidine-2,4-diamine (PPDA) can regulate gene expression via RNA riboswitches. Fluorescent analogs (e.g., pyrimido-triazolo-pyrimidinones) are synthesized by cyclocondensation with triethyl orthoesters, enabling real-time tracking of ligand-RNA interactions. Binding affinity is assessed via isothermal titration calorimetry (ITC) and fluorescence polarization .

Q. What mechanistic insights explain the pH-dependent stability of this compound derivatives?

  • Methodological Answer : Acidic conditions promote ring-opening via protonation of N3, leading to decomposition (e.g., formation of pyrimidine-2,4-diones). Stability studies using HPLC-MS under varying pH (1–10) and temperature (25–60°C) reveal degradation pathways. Computational studies (DFT) model protonation states and predict degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.